4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a biphenyl group and a methylsulfonyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of biphenyl derivatives with thiadiazole precursors. One common method involves the use of biphenyl-4-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The biphenyl and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted biphenyl and thiadiazole derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol
- 4-Methylsulfonyl-substituted piperidine urea compounds
- 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole is unique due to the presence of both a biphenyl group and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H12N2O2S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-methylsulfonyl-4-(4-phenylphenyl)thiadiazole |
InChI |
InChI=1S/C15H12N2O2S2/c1-21(18,19)15-14(16-17-20-15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
ZSKDODYLIQBJKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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